molecular formula C16H22N4O B2865470 6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-60-4

6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2865470
CAS RN: 337500-60-4
M. Wt: 286.379
InChI Key: BJHIENGXIOZVPE-UHFFFAOYSA-N
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Description

6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Catalytic Synthesis Methods

One of the primary applications of this compound is in the field of green chemistry, where it is synthesized using environmentally friendly methods. Kiyani and Bamdad (2018) described the use of sodium ascorbate as a safe and effective catalyst for synthesizing densely functionalized pyrazoles, including 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, in good to high yields through eco-friendly multicomponent cyclocondensations. This method emphasizes minimizing waste and avoiding hazardous solvents, underlining the importance of sustainable chemical synthesis processes (Kiyani & Bamdad, 2018).

Corrosion Inhibition

Another significant application area is corrosion inhibition. Yadav et al. (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion in HCl solution. Their findings suggest these compounds, closely related to the query compound, exhibit high corrosion inhibition efficiency, highlighting their potential utility in protecting industrial materials (Yadav et al., 2016).

Antimicrobial and Anticancer Applications

Research by Hafez et al. (2015) explored the antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. Their study showed significant antibacterial properties, suggesting these compounds' efficacy in addressing microbial resistance (Hafez et al., 2015). Furthermore, Nimbalkar et al. (2017) synthesized a series of dihydropyrano[2,3-c]pyrazole-5-carbonitriles with potential anticancer activities. Selected derivatives demonstrated promising in vitro activity against human cancer cell lines, underlining the therapeutic potential of these compounds in cancer treatment (Nimbalkar et al., 2017).

properties

IUPAC Name

6-amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-2-6-12-14-13(10-7-4-3-5-8-10)11(9-17)15(18)21-16(14)20-19-12/h10,13H,2-8,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIENGXIOZVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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